4,6-Dichloropicolinamide

Description

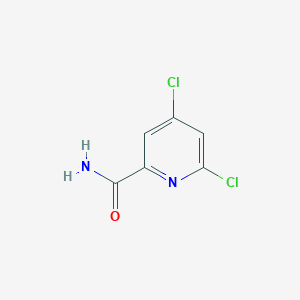

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTQJDNUCOHDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297375 | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98141-39-0 | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98141-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichloropicolinamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-Dichloropicolinamide Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its structural features—a pyridine ring activated by a carboxamide group and substituted with two chlorine atoms—offer unique reactivity profiles that are valuable in the design and synthesis of novel compounds for pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical identity, structural characteristics, spectroscopic profile, synthesis logic, key reactions, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Chemical Identity and Core Physicochemical Properties

This compound, also known by its IUPAC name 4,6-dichloropyridine-2-carboxamide, is a solid organic compound. The presence of two chlorine atoms on the pyridine ring significantly influences its electronic properties and reactivity, making it a key building block for more complex molecular architectures.[1]

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,6-dichloropyridine-2-carboxamide | IUPAC Naming Conventions[2] |

| CAS Number | 98141-39-0 | CP Lab Safety[1] |

| Molecular Formula | C₆H₄Cl₂N₂O | CP Lab Safety[1] |

| Molecular Weight | 191.01 g/mol | CP Lab Safety[1] |

| Appearance | Off-white to light brown crystalline solid (Typical) | General Chemical Properties[3] |

| Purity | Commonly available at ≥95% | CP Lab Safety[1] |

Structural Elucidation and Spectroscopic Signature

The chemical structure of this compound dictates its reactivity and is confirmed through various spectroscopic techniques. Understanding its expected spectral data is crucial for reaction monitoring and quality control.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

-

Aromatic Protons (H-3, H-5): Two distinct signals are anticipated in the aromatic region (δ 7.5-8.5 ppm). These protons will appear as singlets or narrow doublets depending on the coupling constant.

-

Amide Protons (-NH₂): A broad singlet is expected, typically between δ 5.0-8.0 ppm.[4] The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4]

-

-

¹³C NMR: The carbon spectrum should display six unique signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm range, characteristic of an amide carbonyl.

-

Aromatic Carbons (Pyridine Ring): Five signals are expected in the δ 120-160 ppm range. The carbons bonded to chlorine (C-4, C-6) will be significantly influenced by the halogen's electronegativity and are expected at the lower field end of this range. The carbon attached to the amide group (C-2) will also be downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present.

-

N-H Stretching: Two distinct, sharp to medium bands are expected around 3350 cm⁻¹ (asymmetric stretch) and 3180 cm⁻¹ (symmetric stretch) for the primary amide (-NH₂).

-

C=O Stretching (Amide I Band): A very strong and prominent absorption band should appear between 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.[5]

-

C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.[6]

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹, are indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in three peaks: M⁺ (relative intensity ~100%), [M+2]⁺ (relative intensity ~65%), and [M+4]⁺ (relative intensity ~10%).

-

Fragmentation: Common fragmentation patterns would include the loss of the amide group (-CONH₂), chlorine atoms (Cl·), or hydrogen cyanide (HCN) from the pyridine ring.

Synthesis and Reactivity

While specific synthesis protocols for this compound are not widely published, a logical and efficient synthetic strategy can be devised based on established pyridine chemistry.

Proposed Synthetic Workflow

The most direct pathway involves the amidation of a 4,6-dichloropicolinic acid derivative. This multi-step process leverages commercially available precursors and standard organic reactions. Related pyridine derivatives are often synthesized from precursors like 4-hydroxy-6-methylpyridin-2(1H)-one.[7][8]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Causality:

-

Chlorination: The initial step requires a robust chlorinating agent like phosphorus oxychloride (POCl₃) to replace hydroxyl groups on a precursor pyridine ring with chlorine. This is a standard method for producing chloropyridines.[9]

-

Acid Activation: The carboxylic acid is converted to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. This is essential because direct amidation of a carboxylic acid requires harsh conditions and often results in low yields. The acid chloride is highly electrophilic and reacts readily with nucleophiles.

-

Amidation: The activated acid chloride is then treated with an ammonia source (e.g., aqueous ammonia or ammonia gas) in an appropriate solvent. This nucleophilic acyl substitution reaction is typically fast and high-yielding, affording the final picolinamide product.

Key Reactivity Profile

The reactivity of this compound is dominated by its two key features: the reactive chlorine substituents and the amide functional group.

Caption: Key reactivity pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4- and 6-positions are susceptible to displacement by various nucleophiles (e.g., alkoxides, amines, thiols).[10] The electron-withdrawing nature of the ring nitrogen and the amide group stabilizes the intermediate Meisenheimer complex, facilitating this reaction. This makes the molecule an excellent scaffold for introducing diverse functional groups.

-

Amide Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to yield the corresponding carboxylic acid, 4,6-dichloropicolinic acid.[10] This reaction can be useful for subsequent modifications or for confirming the structure of reaction products.

-

Amide Dehydration: Treatment with strong dehydrating agents can convert the primary amide into a nitrile, yielding 4,6-dichloropicolinonitrile.[11][12]

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed. The information provided is based on safety data for structurally similar chemicals.[13][14]

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical.[13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid generating and inhaling dust. | To minimize respiratory exposure.[14] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | To prevent degradation from moisture and ensure security.[14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | To avoid potentially vigorous or hazardous reactions.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[14] |

Applications in Research and Development

This compound is primarily utilized as a synthesis building block in medicinal and agricultural chemistry.[1] Its value lies in the strategic placement of reactive sites that allow for controlled, stepwise molecular elaboration.

-

Drug Discovery: It serves as a starting scaffold for synthesizing libraries of substituted picolinamides. These new chemical entities can be screened for various biological activities, as pyridine and amide moieties are common pharmacophores in many active pharmaceutical ingredients.

-

Agrochemicals: Picolinate derivatives are known to exhibit herbicidal and plant growth regulatory properties.[10][15] The dichlorinated backbone of this molecule can be functionalized to develop new pesticides and herbicides with potentially novel modes of action.

-

Materials Science: Pyridine-based ligands are integral to coordination chemistry and the development of new materials. The functional handles on this compound allow for its incorporation into more complex ligand structures for catalysis or functional materials.

References

- 1. calpaclab.com [calpaclab.com]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. 2-AMINO-4,6-DICHLOROPHENOL CAS#: 527-62-8 [m.chemicalbook.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 10. Buy Methyl 4,6-dichloropicolinate | 98273-19-9 [smolecule.com]

- 11. 4,6-Dichloropicolinonitrile CAS#: 40314-71-4 [chemicalbook.com]

- 12. 4,6-Dichloropicolinonitrile | 40314-71-4 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the molecular structure and conformational dynamics of 4,6-dichloropicolinamide. By synthesizing data from crystallographic studies of related compounds, spectroscopic principles, and computational chemistry insights, we present a comprehensive overview for researchers engaged in fields where the three-dimensional structure of small molecules is critical, such as medicinal chemistry and materials science.

Fundamental Molecular Structure

This compound is a derivative of picolinamide, which is the amide of picolinic acid (pyridine-2-carboxylic acid). The core structure consists of a pyridine ring substituted at the 2-position with a carboxamide group. In this specific derivative, chlorine atoms are substituted at the 4- and 6-positions of the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| IUPAC Name | 4,6-dichloropyridine-2-carboxamide | N/A |

| CAS Number | 103954-32-9 | N/A |

The presence of the electron-withdrawing chlorine atoms is expected to significantly influence the electronic properties of the pyridine ring, which in turn affects the molecule's conformation and reactivity.

Conformational Analysis: The Dominance of an Intramolecular Hydrogen Bond

The conformation of picolinamide and its derivatives is largely dictated by the rotational barrier around the C(2)-C(amide) bond and the potential for intramolecular interactions. In the case of this compound, a key feature is the formation of an intramolecular hydrogen bond between one of the amide protons and the nitrogen atom of the pyridine ring. This interaction is well-documented in picolinamide itself and is a primary factor in stabilizing a planar conformation of the molecule.[2]

This hydrogen bond creates a pseudo-six-membered ring, which significantly increases the rotational barrier of the amide C-N bond compared to other amides where this interaction is not possible.[2][3] For picolinamide, the activation enthalpy for this rotation has been measured to be substantially higher than that of its regioisomer, nicotinamide, underscoring the energetic contribution of this intramolecular hydrogen bond.[2][3]

The chlorine atoms at the 4- and 6-positions are expected to have two main effects on this conformational preference:

-

Electronic Effect: As electron-withdrawing groups, the chlorine atoms will decrease the electron density of the pyridine ring. This, in turn, can modulate the basicity of the pyridine nitrogen and the acidity of the amide protons, potentially influencing the strength of the intramolecular hydrogen bond.

-

Steric Effect: While the 4-chloro substituent is remote from the amide group, the 6-chloro substituent is in the ortho position. This could introduce some steric hindrance that might influence the preferred orientation of the amide group, although the planar, hydrogen-bonded conformation is still expected to be the most stable.

Based on these considerations, the most stable conformation of this compound is predicted to be planar, with the amide group oriented to maximize the intramolecular hydrogen bond with the pyridine nitrogen.

Experimental Workflows for Conformational Characterization

To experimentally determine and validate the molecular structure and conformation of this compound, a combination of spectroscopic and crystallographic techniques would be employed.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth:

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with a less polar solvent like hexane).

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the molecule and the presence of the intramolecular hydrogen bond in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the conformation and dynamics of molecules.

Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts of the amide protons can provide initial evidence for hydrogen bonding. In a non-hydrogen bonding solvent, an intramolecularly hydrogen-bonded amide proton will typically appear at a higher chemical shift (further downfield).

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra over a range of temperatures.

-

Due to the restricted rotation around the amide C-N bond, the two amide protons may be chemically non-equivalent at low temperatures, resulting in separate signals. As the temperature is increased, the rate of rotation increases, and these signals will broaden and eventually coalesce into a single peak.

-

The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the strength of the partial double bond character of the C-N amide bond, which is influenced by the intramolecular hydrogen bond.[4][5]

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.

-

A correlation between the amide proton and the proton at the 3-position of the pyridine ring would provide strong evidence for the syn conformation, where the amide proton and the pyridine nitrogen are on the same side, consistent with an intramolecular hydrogen bond.

-

Logical Relationships and Structural Features

The following diagram illustrates the key structural features and the equilibrium that governs the conformation of this compound.

Caption: Conformational equilibrium of this compound.

Conclusion

The molecular structure of this compound is characterized by a planar conformation stabilized by a significant intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. The presence of electron-withdrawing chlorine atoms at the 4- and 6-positions is expected to modulate the electronic properties of the pyridine ring and, consequently, the strength of this hydrogen bond. Experimental verification of this conformation can be achieved through a combination of single-crystal X-ray diffraction and advanced NMR spectroscopic techniques. A thorough understanding of the three-dimensional structure of this compound is essential for predicting its interactions in biological and chemical systems, making this knowledge valuable for drug design and materials science applications.

References

- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 2. researchgate.net [researchgate.net]

- 3. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

A Technical Guide to the Spectroscopic Profile of 4,6-Dichloropicolinamide

This guide provides an in-depth analysis of the predicted spectroscopic data for 4,6-dichloropicolinamide, a molecule of interest in drug discovery and chemical research. In the absence of comprehensive experimental spectra in the public domain, this document leverages advanced computational methods to generate and interpret high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Computational Methodology

To ensure the highest degree of accuracy, the spectroscopic predictions presented herein were generated using a combination of established computational algorithms. The molecular structure of this compound was first modeled and optimized to its lowest energy conformation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Protocols (for data acquisition)

For the future acquisition of experimental data, the following protocols are recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals two distinct signals in the aromatic region and a broad signal for the amide protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-3 |

| ~7.8 | Singlet | 1H | H-5 |

| ~6.5 (broad) | Singlet | 2H | -NH₂ |

Interpretation:

The two aromatic protons (H-3 and H-5) are predicted to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen atom deshield these protons, shifting their signals downfield. The amide protons are expected to be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C=O (amide) |

| ~152 | C-2 |

| ~150 | C-6 |

| ~148 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

Interpretation:

The amide carbonyl carbon is predicted to be the most downfield signal due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The pyridine ring carbons (C-2, C-4, and C-6) are also significantly deshielded by the electronegative nitrogen and chlorine atoms. The remaining two carbons of the pyridine ring (C-3 and C-5) are expected to appear at relatively higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (for data acquisition)

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer to acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium-Strong, Broad | N-H stretching (amide) |

| ~3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1550, 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1100-1000 | Strong | C-Cl stretching |

Interpretation:

The most prominent features in the predicted IR spectrum are the strong absorption band for the amide carbonyl (C=O) stretch and the broad N-H stretching bands. The presence of the pyridine ring is indicated by the C=C and C=N stretching vibrations. The strong absorptions in the lower wavenumber region are characteristic of the C-Cl stretching modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol (for data acquisition)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The predicted monoisotopic mass of this compound (C₆H₄Cl₂N₂O) is approximately 190.97 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

Under ESI-MS conditions, the protonated molecule [M+H]⁺ would be observed at m/z 192. The fragmentation pattern is expected to involve the loss of the amide group (-NH₂), the carbonyl group (-CO), or a chlorine atom (-Cl). These fragmentation patterns provide valuable structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. While this predicted data offers a strong foundation, experimental verification is recommended as a final step in the analytical workflow.

A Technical Guide to the Physicochemical Characterization of 4,6-Dichloropicolinamide: Melting Point and Solubility

Introduction

Physicochemical Properties of 4,6-Dichloropicolinamide

A comprehensive understanding of a compound's physical characteristics is paramount for its successful application. The melting point serves as a crucial indicator of purity and is a fundamental identification parameter.[1] Solubility, on the other hand, dictates how a compound will behave in various solvent systems, which is critical for designing synthetic routes, formulating drug delivery systems, and conducting biological assays.

Table 1: Physicochemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 98141-39-0 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [2] |

| Molecular Weight | 191.01 g/mol | Calculated |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

As indicated in Table 1, the experimental melting point and solubility of this compound are not currently reported in publicly accessible literature or databases. Therefore, the following sections provide detailed, best-practice experimental protocols for their determination.

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[3] The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable tool for purity assessment.[4]

Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[1]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Pack a thin-walled capillary tube (sealed at one end) with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus, which can be either an oil bath-based Thiele tube or a modern digital instrument with a heated metal block.[1]

-

Insert the packed capillary tube into the apparatus.

-

-

Approximate Melting Point Determination:

-

Heat the sample rapidly (e.g., 10-20 °C per minute) to get a preliminary, approximate melting point range.[5] This initial rapid determination helps in saving time during the accurate measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample.

-

Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[1]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range is the melting point of the sample.[3]

-

For robust data, perform the measurement in triplicate.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer from the heating block to the crystals, leading to a more accurate and sharp melting point reading.

-

Slow Heating Rate: A slow heating rate of 1-2 °C per minute is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the true melting temperature.[1] Rapid heating can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously high and broad melting point range.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Determination of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Understanding the solubility of this compound in various solvents is essential for its purification, formulation, and application in chemical reactions.[6] The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]

Methodology: Qualitative and Quantitative Solubility Assessment

A tiered approach, starting with qualitative assessments and moving to quantitative measurements, provides a comprehensive solubility profile.

Qualitative Solubility Testing Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.[8]

-

Procedure:

Quantitative Solubility Determination (Gravimetric Method):

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately measure a known volume of the clear filtrate into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of g/L or mol/L.

-

Causality Behind Experimental Choices:

-

Range of Solvents: Using a diverse set of solvents provides a broad understanding of the compound's polarity and potential intermolecular interactions.

-

Equilibrium Agitation: Continuous agitation at a constant temperature is necessary to ensure that the solution becomes truly saturated, leading to an accurate and reproducible quantitative solubility measurement.

Table 2: Hypothetical Solubility Profile of this compound

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | 10.2 | Insoluble | < 0.1 |

| Methanol | 5.1 | Soluble | 50-100 |

| Ethanol | 4.3 | Soluble | 30-60 |

| Acetone | 4.3 | Soluble | 80-150 |

| Ethyl Acetate | 4.4 | Sparingly Soluble | 10-30 |

| Dichloromethane | 3.1 | Sparingly Soluble | 5-15 |

| Hexane | 0.1 | Insoluble | < 0.1 |

Note: The data in this table is hypothetical and serves as an example of how results should be presented. Actual values must be determined experimentally.

Visualization of Solubility Determination Workflow

Caption: Workflow for Qualitative and Quantitative Solubility Determination.

Conclusion

The determination of the melting point and solubility of this compound is a critical step in its scientific and industrial development. Although specific experimental values are not yet documented in the public domain, the methodologies outlined in this guide provide a robust framework for researchers to obtain this vital data. Adherence to these detailed protocols, grounded in established physicochemical principles, will ensure the generation of high-quality, reliable data essential for advancing research and development involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. researchgate.net [researchgate.net]

- 5. 98141-39-0|this compound|BLD Pharm [fr.bldpharm.com]

- 6. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Buy 5-Amino-3-methyl-isothiazole-4-sulfonic acid (EVT-1630090) | 4590-59-4 [evitachem.com]

4,6-Dichloropicolinamide CAS number and chemical identifiers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dichloropicolinamide (CAS Number: 98141-39-0), a halogenated pyridine derivative. Given its structural motifs, this compound stands as a molecule of interest for exploratory research in medicinal chemistry and materials science. This document synthesizes its chemical identity, plausible synthetic routes, potential biological significance based on analogous structures, and essential safety protocols.

Core Chemical Identity

This compound, also known as 4,6-dichloropyridine-2-carboxamide, is a dichlorinated derivative of picolinamide. The presence of chlorine atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Its core identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 98141-39-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₄Cl₂N₂O | Generated from Structure |

| Molecular Weight | 191.01 g/mol | Generated from Formula |

| IUPAC Name | 4,6-dichloropyridine-2-carboxamide | Generated from Structure |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)Cl | Generated from Structure |

| InChI Key | SGEUSQVGQJPCRE-UHFFFAOYSA-N | Generated from Structure |

| InChI | InChI=1S/C6H4Cl2N2O/c7-4-2-5(8)10-3(1)6(9)11/h1-2H,(H2,9,11) | Generated from Structure |

Synthesis and Chemical Logic

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and robust synthetic pathway can be constructed from its carboxylic acid or ester precursors. The key transformation is a standard amidation reaction. The overall synthesis can be envisioned as a two-stage process starting from the corresponding methyl ester, Methyl 4,6-dichloropicolinate.

Stage 1: Saponification of the Ester Precursor

The synthesis begins with the hydrolysis (saponification) of Methyl 4,6-dichloropicolinate (CAS 98273-19-9) to its corresponding carboxylic acid, 4,6-Dichloropicolinic acid (CAS 88912-25-8). This is a standard and high-yielding reaction. The choice of a base like sodium hydroxide in an alcohol-water solvent system is driven by the need to ensure solubility of the ester and facilitate the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The subsequent acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate, which can then be isolated.[2]

Stage 2: Amidation of the Carboxylic Acid

The conversion of 4,6-Dichloropicolinic acid to the target amide is the critical step. There are two primary, well-established methodologies for this transformation:

-

Activation to Acid Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is not typically isolated but is reacted in situ with ammonia (or an ammonia source like ammonium hydroxide) to form the primary amide. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagents.

-

Peptide Coupling: A milder and more common laboratory-scale approach involves the use of peptide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) convert the carboxylic acid into an activated ester in situ. This activated intermediate readily reacts with an amine—in this case, ammonia or an equivalent—to form the amide bond. This method avoids harsh conditions and is tolerant of a wider range of functional groups.

The diagram below illustrates the logical workflow for the synthesis.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Research Applications

Direct biological studies on this compound are not prominent in the current literature. However, the dichloropyridine carboxamide scaffold is a recognized pharmacophore in drug discovery, suggesting potential areas for investigation.

-

Antimicrobial Agents: Pyridine carboxamide derivatives have been explored for their antimicrobial properties. The pyridine ring can act as a bioisostere for other aromatic systems, and the amide linkage provides a crucial hydrogen bonding motif for interaction with biological targets. Studies on related pyridine-3-carboxamide analogs have demonstrated their efficacy in controlling bacterial pathogens.[3] The specific substitution pattern of this compound could modulate this activity.

-

Anticancer Research: Dichlorinated aromatic systems are frequently investigated as potential anticancer agents. For instance, 2-phenol-4,6-dichlorophenyl-pyridines have been synthesized and evaluated as inhibitors of human DNA topoisomerases, which are key enzymes in DNA replication and vital targets for chemotherapy. The structural similarity suggests that this compound could be a candidate for screening in cancer cell proliferation assays.

-

Chemical Biology and Probe Development: As a structurally defined small molecule, it could serve as a fragment or building block for creating larger, more complex molecules for chemical biology applications, such as the development of probes for target identification or as a component in PROTACs (PROteolysis TArgeting Chimeras), given that related structures are used as protein degrader building blocks.[4]

Experimental Protocol: Representative Amidation

The following protocol is a representative procedure for the synthesis of this compound from its carboxylic acid precursor using a standard peptide coupling method.

Objective: To synthesize this compound from 4,6-Dichloropicolinic acid.

Materials:

-

4,6-Dichloropicolinic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Dichloropicolinic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). Add this solution to the reaction mixture. The DIPEA neutralizes the HCl salt of the amine and drives the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Safety and Handling

-

Hazard Classification: Based on analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin irritation and serious eye damage.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling Precautions: Avoid generating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be toxic to aquatic life, and release into the environment should be avoided.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained personnel assuming the compound is hazardous.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

Discovery and history of 4,6-Dichloropicolinamide synthesis

An In-Depth Technical Guide to the Synthesis of Dichlorinated Picolinamides

Foreword

Picolinamides, derivatives of picolinic acid, represent a significant class of molecules with profound applications in agrochemicals and pharmaceuticals. Within this class, chlorinated picolinamides have garnered considerable attention due to their potent biological activities. This guide provides a comprehensive overview of the synthetic strategies for a specific subclass: dichlorinated picolinamides. While the specific isomer 4,6-dichloropicolinamide is not widely documented in scientific literature, this guide will explore the fundamental principles and established methodologies for the synthesis of dichlorinated picolinamide structures, offering valuable insights for researchers, scientists, and professionals in drug development and crop protection.

The Legacy of Picolinic Acid Derivatives: A Historical Perspective

The journey of picolinic acid derivatives as potent biological agents began in the mid-20th century with the discovery of their herbicidal properties. These compounds, acting as synthetic auxins, induce uncontrolled growth in broadleaf weeds, leading to their demise.[1]

A Timeline of Innovation:

-

1960s: The Dawn of a New Era with Picloram. The commercialization of picloram by Dow Chemical marked a significant milestone. This potent and persistent herbicide demonstrated remarkable efficacy against a wide spectrum of broad-leaved weeds, woody plants, and deep-rooted perennials.[1][2]

-

1975: Enhanced Selectivity with Clopyralid. The introduction of clopyralid offered a more refined weed control spectrum and improved selectivity in various crops, further solidifying the importance of the picolinamide scaffold.[1]

-

2005: Aminopyralid - A Leap in Potency. Discovered by Dow AgroSciences, aminopyralid represented a new generation of picolinic acid herbicides, providing effective weed control at significantly lower application rates.[1]

-

Recent Developments: The Rise of 6-Aryl-Picolinates. The landscape of picolinamide herbicides continues to evolve with the introduction of 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl. These compounds offer unique weed control spectrums and favorable environmental profiles.[1][3]

This rich history underscores the enduring importance of the picolinamide core in the development of effective and selective herbicides. The introduction of chlorine atoms into the pyridine ring is a key strategy to modulate the biological activity and physicochemical properties of these molecules.

Core Synthetic Strategies for Dichlorinated Picolinamides

The synthesis of a dichlorinated picolinamide can be logically dissected into two primary stages: the formation of the dichlorinated picolinic acid backbone and the subsequent amidation to introduce the carboxamide functionality.

Synthesis of Dichlorinated Picolinic Acid Derivatives

The approach to synthesizing the dichlorinated pyridine core is dictated by the desired substitution pattern. While the 4,6-dichloro isomer of picolinic acid is not commonly described, the synthesis of other isomers, such as 3,6-dichloropicolinic acid, is well-established and provides a valuable blueprint.

Key Synthetic Pathways:

-

Chlorination of Picolinic Acid: Direct chlorination of the picolinic acid ring can be challenging due to the deactivating effect of the carboxylic acid group and the pyridine nitrogen. However, under forcing conditions, chlorination can be achieved. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of chlorinated picolinamides, including 4-chloro-N-alkyl-N-phenylpicolinamides, in a one-pot reaction.[4]

-

From Polychlorinated Pyridines: A more common and controlled approach involves starting with a more heavily chlorinated pyridine and selectively removing chlorine atoms. For example, 3,6-dichloropicolinic acid can be synthesized from 2-cyano-3,4,5,6-tetrachloropyridine through hydrolysis and reductive dechlorination.[5] Electrochemical methods have also emerged as a high-yielding and pure method for this transformation.[5]

Diagram: Synthetic Pathways to Dichloropicolinic Acids

References

- 1. benchchem.com [benchchem.com]

- 2. Picloram - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Predicted Mechanism of Action of 4,6-Dichloropicolinamide: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Novel Compound

In the landscape of drug discovery, we often encounter compounds with significant therapeutic potential but an unelucidated mechanism of action. 4,6-Dichloropicolinamide represents one such molecule. While direct research on this specific compound is limited, its structural backbone—the picolinamide scaffold—is a well-trodden path in medicinal chemistry, offering a compass to navigate its potential biological activities. This guide synthesizes existing knowledge on structurally related compounds to propose a primary and several alternative mechanisms of action for this compound. Our objective is to provide a robust theoretical framework and actionable experimental protocols to accelerate its investigation and potential translation into a therapeutic agent.

The Picolinamide Scaffold: A Privileged Structure in Drug Discovery

The picolinamide moiety, a carboxamide derivative of picolinic acid, is a versatile pharmacophore found in a wide array of biologically active molecules. Its derivatives have demonstrated a remarkable spectrum of activities, including antifungal, anticancer, and enzyme-inhibitory properties.[1][2][3] This versatility stems from the pyridine ring's ability to engage in various non-covalent interactions and the amide group's capacity to act as both a hydrogen bond donor and acceptor. The "4,6-dichloro" substitution on the picolinamide ring of our subject compound is a critical feature, likely influencing its electronic properties, lipophilicity, and steric profile, thereby shaping its interaction with biological targets. Notably, studies on other chlorinated aromatic compounds have highlighted the importance of halogen substitutions in enhancing binding affinity and biological potency.[4]

Primary Predicted Mechanism of Action: Topoisomerase IIα Inhibition

Based on evidence from structurally analogous compounds, we predict that the primary mechanism of action for this compound is the inhibition of human DNA topoisomerase IIα (Topo IIα).[4] Topoisomerases are essential nuclear enzymes that resolve DNA topological problems during replication, transcription, and recombination, making them validated targets for anticancer therapy.[4]

A study on 2-phenol-4,6-dichlorophenyl-pyridines, which share the dichlorinated pyridine core, revealed potent and selective Topo IIα inhibitory activity.[4] The presence of the chlorine moieties was found to be crucial for this enhanced potency.[4] We hypothesize that this compound acts as a non-intercalative Topo IIα catalytic inhibitor. This mode of action suggests that the compound does not insert itself into the DNA but rather interferes with the enzymatic function of Topo IIα, potentially by binding to the enzyme-DNA complex and stabilizing the cleavage complex. This leads to an accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.

Proposed Signaling Pathway: Topo IIα Inhibition

Caption: Predicted pathway of Topo IIα inhibition by this compound.

Experimental Validation of Topo IIα Inhibition

To validate this predicted mechanism, a series of in vitro and cell-based assays are recommended:

Table 1: Experimental Protocols for Topo IIα Inhibition

| Experiment | Objective | Key Parameters |

| Topo IIα Decatenation Assay | To determine the direct inhibitory effect on Topo IIα catalytic activity. | IC50 determination against kDNA decatenation. |

| DNA Intercalation Assay | To rule out DNA intercalation as the mechanism of action. | Ethidium bromide displacement assay. |

| Cell Cycle Analysis | To assess the effect on cell cycle progression in cancer cell lines. | Flow cytometry analysis of propidium iodide-stained cells. |

| Apoptosis Assay | To confirm the induction of apoptosis. | Annexin V/PI staining and caspase-3/7 activation assays. |

| Western Blot Analysis | To detect markers of DNA damage and apoptosis. | Phospho-H2AX (γH2AX) and cleaved PARP levels. |

Alternative Predicted Mechanisms of Action

The versatility of the picolinamide scaffold suggests that this compound may exhibit other biological activities. Below are plausible alternative mechanisms based on existing literature.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis.[5] Several picolinamide-based derivatives have been identified as potent VEGFR-2 inhibitors.[3][5] Molecular docking studies of these compounds revealed that the picolinamide moiety forms crucial hydrogen bonds with the kinase domain of VEGFR-2.[3] It is plausible that this compound could also bind to and inhibit VEGFR-2, thereby exerting anti-angiogenic and antitumor effects.

Proposed Signaling Pathway: VEGFR-2 Inhibition

Caption: Predicted inhibition of VEGFR-2 signaling by this compound.

Acetylcholinesterase (AChE) Inhibition

Picolinamide derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[6] This inhibition is often of a mixed-type, indicating binding to both the catalytic and peripheral anionic sites of the enzyme.[6] The dichloro substitution pattern on this compound could enhance its binding to the active site of AChE, suggesting a potential therapeutic application in neurological disorders or as an antiparasitic agent.

Antifungal Activity via Sec14p Inhibition

The fungal lipid transfer protein Sec14p is an attractive target for antifungal drug development.[1] Picolinamide derivatives have been shown to target the PtdCho headgroup coordination substructure of the Sec14p lipid-binding pocket, leading to fungal cell death.[1] This specificity for the fungal protein over mammalian counterparts makes it a promising avenue for developing antifungal agents with low host toxicity.[1]

Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is crucial to efficiently determine the mechanism of action of this compound. The following workflow outlines a logical progression of experiments.

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a compound of interest with a high probability of exhibiting potent biological activity, primarily predicted as a Topoisomerase IIα inhibitor for anticancer applications. The presence of the dichloro-substituents is anticipated to be a key driver of this activity. However, the inherent versatility of the picolinamide scaffold warrants a broader investigation into alternative mechanisms, including VEGFR-2 kinase inhibition, acetylcholinesterase inhibition, and antifungal activity. The experimental framework provided in this guide offers a clear and logical path for researchers to systematically unravel the precise mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

A Guide to the Thermochemical Characterization of 4,6-Dichloropicolinamide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for the thermochemical characterization of 4,6-Dichloropicolinamide, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published data, this document serves as a procedural whitepaper, detailing the critical experimental and computational methodologies required to determine its thermal stability, decomposition kinetics, and enthalpy of formation. A thorough understanding of these properties is paramount for ensuring safety, optimizing manufacturing processes, and predicting the shelf-life and compatibility of active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), combustion calorimetry, and computational modeling for the robust characterization of novel compounds.

Introduction: The Imperative for Thermochemical Data in Drug Development

This compound (C₆H₄Cl₂N₂O) is a chlorinated, nitrogen-containing heterocyclic compound. As with any new chemical entity (NCE) progressing through the drug development pipeline, a comprehensive understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for safe and effective development.[1] Thermochemical data provides a critical window into the energetic landscape of a molecule, informing everything from process safety and formulation design to storage conditions and regulatory submission.[2]

The key thermochemical parameters discussed in this guide are:

-

Thermal Stability and Decomposition: Assessed primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), these parameters define the temperature thresholds at which the compound begins to degrade.[3] This information is vital for preventing hazardous exothermic events during manufacturing (e.g., milling, drying) and for establishing a stable shelf-life for the final drug product.

-

Phase Transitions (Melting, Polymorphism): DSC is the gold standard for identifying melting points, which confirms identity and purity, and for detecting polymorphism—the existence of multiple crystalline forms.[4][5] Different polymorphs can have drastically different solubilities and bioavailabilities, making their characterization a regulatory necessity.[6]

-

Standard Enthalpy of Formation (ΔfH⦵): This fundamental thermodynamic quantity represents the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is a cornerstone for calculating reaction enthalpies and assessing the energetic stability of the molecule.[7]

This guide will provide the methodological blueprint for acquiring this essential data for this compound, ensuring a foundation of scientific integrity and safety for its potential development.

Critical Safety Protocols for Thermal Analysis of a Chlorinated Heterocycle

Before commencing any experimental work, a rigorous safety assessment is mandatory. This compound contains both chlorine and nitrogen, elements that can lead to the formation of hazardous gases such as hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene or cyanogen compounds upon thermal decomposition.

Core Safety Requirements:

-

Ventilation: All thermal analyzers (DSC, TGA) must be operated within a certified fume hood with a robust exhaust system to safely remove all evolved gases.

-

Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. Standard latex or nitrile gloves may be permeable to chlorinated organic compounds; consult the Safety Data Sheet (SDS) for specific glove recommendations.[8]

-

Atmosphere Control: Thermal decomposition should initially be conducted under an inert atmosphere (e.g., nitrogen or argon) to understand the intrinsic thermal stability without oxidation. Subsequent experiments in an oxidative atmosphere (air or oxygen) can provide insights into combustion behavior but must be approached with greater caution.[9]

-

Sample Size: Use the smallest sample size that provides a clear analytical signal (typically 2-10 mg) to minimize the quantity of hazardous off-gassing.[10]

-

Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate fire extinguisher. All personnel must be familiar with the facility's emergency procedures for chemical exposure and incidents.[11]

Experimental Determination of Thermal Stability and Phase Behavior

DSC and TGA are complementary techniques that, when used in tandem, provide a comprehensive picture of a material's thermal behavior.[12] DSC measures heat flow associated with thermal events, while TGA measures changes in mass.[13]

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC is the primary tool for identifying melting points, glass transitions, crystallization events, and assessing purity.[5]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range of analysis.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid; a pinhole in the lid is recommended to allow for the controlled escape of any evolved gases, preventing pan rupture.

-

Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transition (e.g., 25 °C).

-

Ramp the temperature at a controlled linear rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point (e.g., 350 °C).[6] The choice of heating rate is a balance between resolution and sensitivity; slower rates provide better resolution of closely spaced events, while faster rates enhance the signal of subtle transitions.[14]

-

Maintain a constant flow of inert gas (Nitrogen, 50 mL/min) throughout the experiment.

-

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature.

-

Melting Point (Tm): An endothermic peak (heat absorption) indicates melting. The onset temperature is typically reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak provides the enthalpy of fusion, a characteristic property of the crystalline material.

-

Polymorphism: The presence of multiple melting peaks or exothermic crystallization events followed by melting can indicate the presence of different polymorphic forms or the transition between them.[6]

-

Methodology 2: Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass loss associated with decomposition, dehydration, or desolvation.[15]

Experimental Protocol:

-

Instrument Calibration: Verify the mass balance calibration with standard weights and temperature calibration using materials with known Curie points.

-

Sample Preparation: Place 5-10 mg of this compound into an open TGA crucible (typically alumina or platinum). A larger sample size than DSC is often used to ensure accurate mass loss detection.[10]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.

-

Maintain a constant flow of inert gas (Nitrogen, 50 mL/min). A subsequent run in an oxidative atmosphere (Air, 50 mL/min) can be performed to assess combustion characteristics.[9]

-

-

Data Analysis: The TGA curve plots percent weight versus temperature. The derivative of this curve (DTG curve) plots the rate of weight loss and helps to clearly define the temperatures of maximum decomposition rates.[2]

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Steps: Multi-step mass loss events indicate a complex decomposition pathway. The percentage of mass lost in each step can provide clues about the fragments being eliminated.

-

Methodology 3: Kinetic Analysis of Decomposition

By performing a series of TGA experiments at different heating rates (e.g., 2, 5, 10, 20 °C/min), it is possible to determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process using methods like the Flynn-Wall-Ozawa or Kissinger models.[16][17] The activation energy provides insight into the energy barrier of the decomposition reaction, a key parameter for predicting long-term stability at lower temperatures.[18] As the heating rate increases, the decomposition temperature shifts to higher values, and this systematic shift is the basis for the kinetic calculation.[16]

Experimental Determination of Standard Enthalpy of Formation

The standard enthalpy of formation is most accurately determined experimentally via combustion calorimetry.

Methodology 4: Oxygen Bomb Calorimetry

This technique measures the heat released during the complete combustion of the compound under constant volume conditions.[19] From this, the standard enthalpy of combustion (ΔcH⦵) is calculated, which is then used to determine the standard enthalpy of formation (ΔfH⦵).[20]

Experimental Protocol Outline:

-

Sample Preparation: A pellet of known mass (typically ~1 g) of this compound is prepared. A combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Assembly: The pellet is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a precisely known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited via an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision as it rises due to the heat released by the combustion.

-

Data Analysis:

-

The heat absorbed by the calorimeter (q_cal) is calculated using the measured temperature change and the previously determined heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and any combustion aids.

-

The internal energy of combustion (ΔcU) is calculated. This is converted to the enthalpy of combustion (ΔcH⦵).

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O(l), HCl(aq), N₂(g)), the standard enthalpy of formation of this compound is calculated.

-

Complementary Computational Approaches

In parallel with experimental work, modern computational chemistry offers powerful tools for predicting thermochemical properties.

-

Ab initio Methods: High-level quantum mechanical methods, such as G4 or CBS-QB3, can predict gas-phase enthalpies of formation with high accuracy, often within a few kJ/mol of experimental values.[21]

-

Density Functional Theory (DFT): DFT methods provide a good balance of accuracy and computational cost for estimating enthalpies of formation for organic molecules.[22]

-

Machine Learning (ML): Emerging ML models trained on large datasets of experimental and computational results can rapidly predict the enthalpy of formation based on molecular structure, offering a valuable screening tool.[23]

These computational approaches are particularly useful in the early stages of development for prioritizing candidates or for validating experimental results.

Synthesis of Thermochemical Data

The data obtained from the aforementioned methodologies should be compiled into a clear, concise format for easy interpretation and comparison.

Table 1: Hypothetical Thermochemical Data Summary for this compound

| Property | Method | Value | Notes |

| Physical Transitions | |||

| Melting Point (Tm) | DSC | e.g., 185.5 °C | Onset temperature at 10 °C/min in N₂. |

| Enthalpy of Fusion (ΔHfus) | DSC | e.g., 28.7 kJ/mol | Indicates a crystalline solid. |

| Thermal Stability | |||

| Onset of Decomposition (Tonset) | TGA | e.g., 210.2 °C | In N₂ atmosphere at 10 °C/min. |

| Temperature of Max. Loss Rate | TGA (DTG) | e.g., 245.8 °C | Indicates the point of most rapid decomposition. |

| Decomposition Kinetics | |||

| Activation Energy (Ea) | TGA (Multi-rate) | e.g., 150 kJ/mol | Calculated via Flynn-Wall-Ozawa method. |

| Thermodynamic Properties | |||

| Standard Enthalpy of Combustion | Bomb Calorimetry | e.g., -2850 kJ/mol | For combustion to CO₂, H₂O, N₂, HCl. |

| Standard Enthalpy of Formation | Bomb Calorimetry | e.g., +45 kJ/mol | Calculated from enthalpy of combustion. |

| Predicted Enthalpy of Formation | DFT (B3LYP) | e.g., +52 kJ/mol | Gas-phase prediction for comparison. |

Conclusion

The thermochemical characterization of this compound is a foundational activity in its development as a potential pharmaceutical agent. The methodologies outlined in this guide—spanning DSC, TGA, combustion calorimetry, and computational modeling—provide a robust framework for establishing its thermal stability, phase behavior, and fundamental energetic properties. This data is indispensable for ensuring process safety, guiding formulation development, predicting stability, and meeting regulatory requirements. By systematically applying these techniques, researchers can build a comprehensive and reliable thermochemical profile, enabling informed and scientifically sound decisions throughout the drug development lifecycle.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. azom.com [azom.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. news-medical.net [news-medical.net]

- 5. quercus.be [quercus.be]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. ecolink.com [ecolink.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. epfl.ch [epfl.ch]

- 11. worksafebc.com [worksafebc.com]

- 12. researchgate.net [researchgate.net]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. bath.ac.uk [bath.ac.uk]

- 17. tainstruments.com [tainstruments.com]

- 18. tainstruments.com [tainstruments.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 4,6-Dichloropicolinamide: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations in the characterization of 4,6-dichloropicolinamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the frequent challenge of limited experimental data for novel or specialized compounds, this paper emphasizes a robust computational methodology as a predictive tool. We present a detailed protocol for conducting Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, vibrational frequencies (FTIR and Raman), and NMR chemical shifts of this compound. The causality behind the selection of computational methods and basis sets is thoroughly explained, grounding the approach in established scientific principles for halogenated aromatic systems. While direct experimental validation for the title compound is not publicly available, this guide establishes a self-validating system through cross-verification with known spectral data of related functional groups and theoretical consistency checks. The presented workflow serves as a best-practice model for researchers and scientists in drug development, offering a reliable pathway to predict and understand the physicochemical properties of similar molecules in the absence of empirical spectra.

Introduction: The Predictive Power of Quantum Chemistry in Molecular Analysis

This compound (C₆H₄Cl₂N₂O) is a halogenated pyridine derivative featuring an amide functional group.[1] Such structures are of significant interest in drug discovery due to the diverse pharmacological activities associated with the picolinamide scaffold and the influence of halogenation on molecular properties like lipophilicity and binding affinity. Quantum chemical calculations have emerged as an indispensable tool in modern chemistry, offering profound insights into molecular structure, reactivity, and spectroscopic properties.[2] For novel or less-studied molecules like this compound, where extensive experimental data may be scarce, these computational methods provide a powerful predictive capability.

This guide details a systematic approach to the quantum chemical analysis of this compound, focusing on Density Functional Theory (DFT), a widely used and reliable method for systems of this nature.[3] We will elucidate the process of geometry optimization, vibrational mode analysis (FTIR and Raman), and the prediction of nuclear magnetic resonance (NMR) spectra. The primary objective is to establish a robust and scientifically sound computational protocol that can be confidently applied by researchers to predict the properties of this and related molecules, thereby accelerating research and development efforts.

Foundational Principles and Computational Strategy